molecular formula C14H15NO B2665820 (1S)-1-phenyl-2-(phenylamino)ethan-1-ol CAS No. 1669402-65-6

(1S)-1-phenyl-2-(phenylamino)ethan-1-ol

Cat. No. B2665820
CAS RN: 1669402-65-6
M. Wt: 213.28
InChI Key: GGMOJBRNGQDSQN-CQSZACIVSA-N
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Description

“(1S)-1-phenyl-2-(phenylamino)ethan-1-ol” is a chemical compound with the IUPAC name 2-anilino-2-phenylethanol . It has a molecular weight of 213.28 .


Synthesis Analysis

While specific synthesis methods for “(1S)-1-phenyl-2-(phenylamino)ethan-1-ol” were not found, it’s worth noting that similar compounds have been synthesized through various methods. For instance, cyclic carbamates have been synthesized from amino alcohols and carbon dioxide in the presence of an external base and a hydroxyl group activating reagent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NO/c16-11-14(12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10,14-16H,11H2 . This indicates that the compound has a specific arrangement of carbon ©, hydrogen (H), and nitrogen (N) atoms.


Physical And Chemical Properties Analysis

The compound has a melting point of 90-92 degrees Celsius . It’s also worth noting that the compound is a liquid at room temperature .

Safety and Hazards

While specific safety and hazard information for this compound was not found, it’s always important to handle chemicals with care and use appropriate safety measures. For instance, Material Safety Data Sheets (MSDS) should be consulted when handling this compound .

properties

IUPAC Name

(1S)-2-anilino-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1-10,14-16H,11H2/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMOJBRNGQDSQN-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CNC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-phenyl-2-(phenylamino)ethan-1-ol

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